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For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-morpholin-3-ylmethanol hydrochloride is a chiral organic compound that has garnered

significant attention as a versatile building block in medicinal chemistry and drug discovery. Its

structure, featuring a morpholine ring with a stereocenter at the 3-position and a reactive

hydroxymethyl group, makes it a valuable synthon for the creation of more complex molecules

with potential therapeutic applications. The morpholine scaffold itself is a privileged structure in

drug design, often imparting favorable physicochemical properties such as improved aqueous

solubility and metabolic stability to parent molecules. This technical guide provides a

comprehensive overview of the molecular structure, properties, synthesis, and potential

applications of (R)-morpholin-3-ylmethanol hydrochloride.

Molecular Structure and Properties
(R)-morpholin-3-ylmethanol hydrochloride is the hydrochloride salt of the (R)-enantiomer of

3-hydroxymethylmorpholine. The presence of the chiral center is a critical feature, as

stereochemistry plays a pivotal role in the interaction of small molecules with biological targets.
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A summary of the key chemical and physical properties of (R)-morpholin-3-ylmethanol
hydrochloride and its corresponding free base are presented in Table 1. It is important to note

that while some experimental data for the free base is available, specific experimental values

for the hydrochloride salt are not widely reported in the literature.

Property Value Source

Chemical Name
[(3R)-morpholin-3-

yl]methanol;hydrochloride
[1]

CAS Number 1212377-10-0 [2]

Molecular Formula C₅H₁₂ClNO₂ [1]

Molecular Weight 153.61 g/mol [1]

InChI Key
WFLUDHYXVXRFLY-

NUBCRITNSA-N
[2]

Canonical SMILES
C1COC--INVALID-LINK--

CO.Cl
[1]

Appearance
White to yellow solid

(predicted)
[3]

Melting Point (free base) 70-76 °C [4]

Boiling Point (free base) 200-210 °C (at 760 mmHg) [4]

Solubility (free base)
Soluble in water, ethanol, and

chloroform
[4]

Table 1: Physicochemical Properties of (R)-morpholin-3-ylmethanol hydrochloride and its

free base.

Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of (R)-
morpholin-3-ylmethanol hydrochloride. While experimental spectra for this specific

compound are not readily available in public databases, predicted data based on its structure

and the analysis of similar morpholine derivatives provide valuable insights.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

protons on the morpholine ring and the hydroxymethyl group. The proton at the chiral center

(C3) is of particular interest, and its coupling with adjacent protons can provide information

about the conformation of the morpholine ring. The protonation of the nitrogen atom by

hydrochloric acid will influence the chemical shifts of neighboring protons.[2]

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon

atoms in the molecule. The chemical shifts of the carbons in the morpholine ring, particularly

C3, are sensitive to the stereochemistry.

Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit a broad absorption band in

the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching of the alcohol and the N-H

stretching of the ammonium group. C-H stretching vibrations are expected in the 3000-2850

cm⁻¹ range, and C-O stretching vibrations for the ether and alcohol functionalities would

appear in the fingerprint region (1260-1000 cm⁻¹).[2]

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry of the free base

would likely show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass

spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry

(MS/MS) would reveal characteristic fragmentation patterns, including the loss of water (H₂O)

or the hydroxymethyl group (CH₂OH), and cleavage of the morpholine ring.[2]
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Spectroscopic Technique Predicted Key Features

¹H NMR

Signals for morpholine ring protons,

hydroxymethyl protons, and a broad signal for

the ammonium proton.

¹³C NMR
Five distinct carbon signals corresponding to the

molecular structure.

IR

Broad O-H and N-H stretching bands (3400-

3200 cm⁻¹), C-H stretching (3000-2850 cm⁻¹),

and C-O stretching (1260-1000 cm⁻¹).

Mass Spectrometry (ESI-MS)

[M+H]⁺ peak for the free base, with

fragmentation involving loss of H₂O and

CH₂OH.

Table 2: Predicted Spectroscopic Data for (R)-morpholin-3-ylmethanol and its hydrochloride

salt.

Experimental Protocols
Synthesis of (R)-morpholin-3-ylmethanol hydrochloride
A common strategy for the synthesis of (R)-morpholin-3-ylmethanol involves the use of a chiral

starting material to establish the desired stereochemistry. One such approach starts from (R)-

epichlorohydrin or its derivatives.[2] A general workflow for the synthesis and subsequent

hydrochloride salt formation is outlined below.

Chiral Starting Material
((R)-epichlorohydrin derivative)

Ring Opening and
Cyclization N-Protected (R)-morpholin-3-ylmethanol Deprotection (R)-morpholin-3-ylmethanol

(Free Base) Salt Formation (R)-morpholin-3-ylmethanol
hydrochloride

Click to download full resolution via product page

Caption: Synthetic workflow for (R)-morpholin-3-ylmethanol hydrochloride.

Detailed Methodology:
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Synthesis of the Free Base, (R)-morpholin-3-ylmethanol: A prominent method involves the

deprotection of an N-protected precursor. For instance, an N-benzyl protected intermediate

can be debenzylated via catalytic hydrogenation.

Reaction: Dissolve the N-protected (R)-morpholin-3-ylmethanol in a suitable solvent like

ethanol.

Catalyst: Add a palladium-based catalyst (e.g., palladium hydroxide on carbon).

Hydrogenation: Stir the mixture under a hydrogen atmosphere until the reaction is

complete (monitored by techniques like TLC or LC-MS).

Work-up: Filter off the catalyst and concentrate the solvent under reduced pressure to

obtain the crude free base. Purification can be achieved using column chromatography.

Formation of the Hydrochloride Salt:

Dissolution: Dissolve the crude (R)-morpholin-3-ylmethanol free base in an anhydrous

organic solvent such as diethyl ether or ethyl acetate.[2]

Acidification: Add a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether)

dropwise to the stirred solution.[2]

Precipitation: The hydrochloride salt, being insoluble in the organic solvent, will precipitate

out of the solution.[2]

Isolation and Purification: Collect the solid precipitate by filtration, wash with the organic

solvent, and dry under vacuum to yield the purified (R)-morpholin-3-ylmethanol
hydrochloride. Recrystallization can be performed for further purification if necessary.

Role in Drug Discovery and Development
(R)-morpholin-3-ylmethanol hydrochloride serves as a crucial chiral building block for the

synthesis of more complex and biologically active molecules. The morpholine moiety is known

to enhance the pharmacokinetic properties of drug candidates.

Use as a Synthetic Intermediate
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A significant application of (R)-morpholin-3-ylmethanol is in the construction of substituted

triazine compounds. The nitrogen atom of the morpholine ring acts as a nucleophile, reacting

with cyanuric chloride in a stepwise manner. This allows for the controlled introduction of

various substituents onto the triazine core, enabling the generation of diverse chemical libraries

for high-throughput screening.[2]

(R)-morpholin-3-ylmethanol

Nucleophilic Substitution
(0-5 °C)

Cyanuric Chloride

Monosubstituted
Triazine Derivative

Further Nucleophilic
Substitutions

Disubstituted and Trisubstituted
Triazine Derivatives

Click to download full resolution via product page

Caption: Synthesis of triazine derivatives from (R)-morpholin-3-ylmethanol.

Biological Context and Potential Applications
While specific biological targets for (R)-morpholin-3-ylmethanol hydrochloride itself are not

well-documented in publicly available literature, the broader class of morpholine-containing

compounds exhibits a wide range of biological activities. The stereochemistry at the C3 position

is critical, and it is often the case that one enantiomer displays significantly higher potency or a

different pharmacological profile compared to the other. For instance, the (S)-enantiomer of

morpholin-3-ylmethanol has been investigated for its potential antimicrobial and cytotoxic

properties.[5]

The incorporation of the (R)-morpholin-3-ylmethanol scaffold into larger molecules can lead to

compounds with activities such as:

Anticancer agents

Antiviral agents

Agents targeting the central nervous system[6]
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The development of drugs containing this chiral morpholine derivative often involves extensive

structure-activity relationship (SAR) studies to optimize potency, selectivity, and

pharmacokinetic properties.[2]

Conclusion
(R)-morpholin-3-ylmethanol hydrochloride is a key chiral building block with significant

potential in the field of drug discovery and development. Its well-defined stereochemistry and

the presence of versatile functional groups allow for its incorporation into a wide array of

complex molecules. While detailed experimental data and specific biological targets for the

compound itself are not extensively reported, its utility as a synthetic intermediate is well-

established. Further research into the direct biological activities of this compound and the

continued use of this scaffold in the synthesis of novel therapeutic agents will undoubtedly

contribute to the advancement of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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